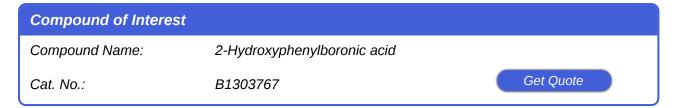


Spectroscopic Analysis of 2-Hydroxyphenylboronic Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **2-Hydroxyphenylboronic acid** (CAS 89466-08-0), a versatile building block in organic synthesis and medicinal chemistry. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Introduction

2-Hydroxyphenylboronic acid is an aromatic boronic acid containing a hydroxyl group ortho to the boronic acid moiety. This substitution pattern allows for intramolecular interactions, such as hydrogen bonding, which can influence its reactivity and spectroscopic properties. Accurate spectroscopic characterization is crucial for confirming the identity, purity, and structure of this compound in research and development settings.

Spectroscopic Data Summary

The following sections and tables summarize the expected spectroscopic data for **2- Hydroxyphenylboronic acid**. It is important to note that exact values can vary based on experimental conditions such as solvent, concentration, and instrument calibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy



Obtaining high-resolution NMR spectra for boronic acids can sometimes be challenging due to the tendency of the boronic acid group to form cyclic anhydrides (boroxines) or other oligomeric species. This equilibrium can lead to broadened signals. The use of coordinating deuterated solvents like DMSO-d₆ or Methanol-d₄ can help in obtaining sharper signals by forming adducts with the boron atom.

Table 1: Predicted ¹H NMR Spectroscopic Data for **2-Hydroxyphenylboronic acid**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Notes
~9.5 - 10.5	Broad Singlet	1H	Phenolic -OH	Chemical shift is concentration and solvent dependent.
~7.8 - 8.2	Broad Singlet	2H	Boronic Acid - B(OH)2	Chemical shift is concentration and solvent dependent; may exchange with D ₂ O.
~7.50	Doublet of Doublets	1H	Ar-H	Aromatic proton ortho to the B(OH) ₂ group.
~7.20	Triplet of Doublets	1H	Ar-H	Aromatic proton para to the B(OH) ₂ group.
~6.85	Doublet of Doublets	1H	Ar-H	Aromatic proton ortho to the -OH group.
~6.75	Triplet of Doublets	1H	Ar-H	Aromatic proton meta to the B(OH) ₂ group.



Predicted values are based on typical chemical shifts for ortho-substituted benzene rings and data from similar compounds.

Table 2: Predicted ¹³C NMR Spectroscopic Data for **2-Hydroxyphenylboronic acid**

Chemical Shift (δ) ppm	Assignment	Notes
~158	С-ОН	Aromatic carbon attached to the hydroxyl group.
~136	С-Н	Aromatic methine carbon.
~131	С-Н	Aromatic methine carbon.
~125	С-В	Aromatic carbon attached to the boron atom. Signal may be broad or unobserved due to quadrupolar relaxation of the boron nucleus.
~119	С-Н	Aromatic methine carbon.
~115	С-Н	Aromatic methine carbon.

Predicted values are based on typical chemical shifts for ortho-substituted benzene rings and data from similar compounds.

Infrared (IR) Spectroscopy

The IR spectrum of **2-Hydroxyphenylboronic acid** is characterized by the vibrational modes of its hydroxyl, boronic acid, and phenyl groups.

Table 3: Key IR Absorption Bands for 2-Hydroxyphenylboronic acid



Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group
3200 - 3600	Strong, Broad	O-H Stretch	Phenolic -OH and B(OH) ² (Hydrogen Bonded)
3000 - 3100	Medium	C-H Stretch	Aromatic
1580 - 1610	Medium-Strong	C=C Stretch	Aromatic Ring
1450 - 1500	Medium-Strong	C=C Stretch	Aromatic Ring
1310 - 1380	Strong	B-O Stretch	Boronic Acid
1200 - 1250	Strong	C-O Stretch	Phenolic
1050 - 1100	Medium	B-C Stretch	Aryl-Boron Bond
~750	Strong	C-H Bend (out-of- plane)	Ortho-disubstituted Aromatic

Mass Spectrometry (MS)

Mass spectrometry of arylboronic acids can be performed using various ionization techniques. Electrospray Ionization (ESI) is common for LC-MS applications, often in negative ion mode, which detects the deprotonated molecule [M-H]⁻. Electron Ionization (EI) is typically used with GC-MS, which often requires derivatization to increase volatility and prevent boroxine formation. EI leads to more extensive fragmentation.

Table 4: Mass Spectrometry Data for 2-Hydroxyphenylboronic acid



m/z Value	Ion Type	Notes
138	[M] ⁺	Molecular ion (in EI-MS).
137	[M-H] ⁻	Deprotonated molecular ion (common in negative ESI-MS).
120	[M-H ₂ O] ⁺	Loss of a water molecule from the molecular ion.
110	[M-CO] ⁺	Loss of carbon monoxide (characteristic of phenols).
93	[M-B(OH) ₂]+	Loss of the boronic acid group.

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for **2- Hydroxyphenylboronic acid**. Instrument-specific parameters should be optimized by the user.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve 5-10 mg of **2-Hydroxyphenylboronic acid** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). Ensure the sample is fully dissolved.
- Instrument Setup:
 - Use a standard 5 mm NMR tube.
 - Acquire spectra on a 400 MHz or higher field NMR spectrometer.
 - Tune and shim the instrument for optimal resolution.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters: spectral width of -2 to 12 ppm, 16-32 scans, relaxation delay of 1-2 seconds.



- Process the data with Fourier transformation, phase correction, and baseline correction.
 Reference the spectrum to the residual solvent peak.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum.
 - Typical parameters: spectral width of 0 to 180 ppm, 1024 or more scans (due to the low natural abundance of ¹³C), relaxation delay of 2-5 seconds.
 - Process and reference the spectrum to the solvent peak.

IR Spectroscopy (FTIR-ATR) Protocol

- Sample Preparation: Place a small amount of the solid 2-Hydroxyphenylboronic acid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrument Setup:
 - Ensure the ATR crystal is clean by wiping with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Record a background spectrum of the empty ATR crystal.
- Data Acquisition:
 - Apply pressure to the sample using the ATR pressure clamp to ensure good contact with the crystal.
 - Acquire the sample spectrum.
 - Typical parameters: spectral range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, 16-32 scans.
 - The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (LC-MS/ESI) Protocol

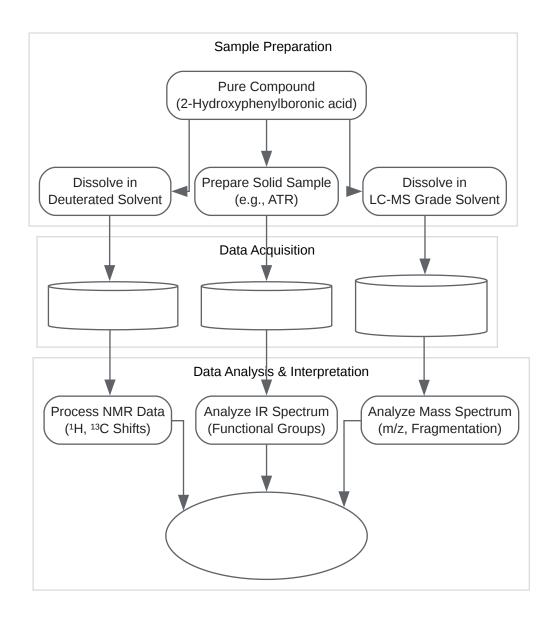


- Sample Preparation: Prepare a dilute solution of **2-Hydroxyphenylboronic acid** (~10-100 μg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water, often with a small amount of modifier like formic acid or ammonium acetate to aid ionization.
- LC-MS System:
 - Chromatography: Use a C18 reverse-phase column. The mobile phase could be a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
 - Ionization: Electrospray Ionization (ESI) in both positive and negative ion modes to determine the best response. Negative mode is often effective for boronic acids.
- Data Acquisition:
 - Acquire data in full scan mode over a mass range of m/z 50-500.
 - Key ESI source parameters to optimize include capillary voltage, cone voltage, desolvation gas flow, and temperature.
 - For structural confirmation, tandem MS (MS/MS) can be performed by selecting the precursor ion (e.g., m/z 137) and subjecting it to collision-induced dissociation (CID).

Visualizations General Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like **2-Hydroxyphenylboronic acid**.





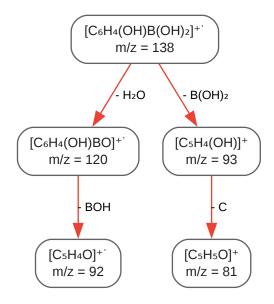
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A general workflow for spectroscopic analysis.

Proposed Mass Spectrometry Fragmentation Pathway

This diagram illustrates a plausible fragmentation pathway for **2-Hydroxyphenylboronic acid** under Electron Ionization (EI) conditions.





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Proposed EI-MS fragmentation of **2-Hydroxyphenylboronic acid**.

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